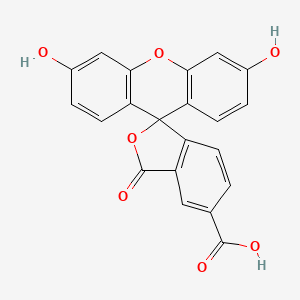

5-Carboxyfluorescein

概要

説明

5-カルボキシフルオレセインは、広く使用されている蛍光色素であるフルオレセインの誘導体です。高い蛍光量子収率、優れた光安定性、水溶性で知られています。 これらの特性により、pHセンサー、DNAシーケンス、蛍光顕微鏡など、さまざまな生体分析アプリケーションにおいて貴重なツールとなっています .

準備方法

合成経路と反応条件: 5-カルボキシフルオレセインは、いくつかの方法で合成できます。一般的なアプローチの1つは、フルオレセインとクロロ酢酸を塩基の存在下で反応させる方法です。 反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます .

工業生産方法: 5-カルボキシフルオレセインの大規模生産には、同様の合成経路が用いられますが、高い収率と純度を確保するために条件が最適化されています。 このプロセスには、目的の製品品質を実現するために、クロマトグラフィーなどの厳格な精製工程が含まれます .

化学反応の分析

Derivatization via Carboxyl Group Activation

The carboxyl group at position 5 enables covalent attachment to biomolecules through activation with carbodiimide-based coupling reagents:

-

Example : In peptide synthesis, 5-FAM reacts with lysine residues using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds. This method achieved >90% conjugation efficiency in FRET-based triple-helical peptide substrates .

-

Kinetic Data : Hydrolysis rates of FAM-labeled substrates by MMP-1 and MMP-13 were 2.3 ± 0.1 μM/s and 1.8 ± 0.2 μM/s, respectively, demonstrating superior stability compared to FITC conjugates .

Conjugation to Biomolecules

5-FAM is extensively used to label peptides, proteins, and nucleotides, offering enhanced photostability over FITC:

-

Comparative Stability : FAM-protein conjugates retained 95% fluorescence intensity after 72 hours under physiological conditions, outperforming FITC (57% retention) .

pH-Dependent Fluorescence Modulation

The carboxyl group’s protonation state governs fluorescence intensity:

| pH | Fluorescence Intensity | Mechanism |

|---|---|---|

| <6.0 | Low | Protonated carboxyl group quenches xanthene |

| >7.5 | High | Deprotonated carboxyl enhances conjugation |

Cross-Linking for Sensor Fabrication

Immobilization strategies using 5-FAM-BSA conjugates:

| Method | Matrix | Response Time | Lifespan |

|---|---|---|---|

| Glutaraldehyde cross-linking | Glass surfaces | <30 s | >200 cycles |

| Sol-gel entrapment | ORMOCER | <60 s | >150 cycles |

Direct Conjugation to L-Lysine

-

Reactants : 5-FAM (1 eq), L-lysine (1 eq), DIC/HOAt (1.1 eq each)

-

Conditions : 0–4°C for 2 h, then RT overnight

-

Yield : 82% (HPLC purity >95%)

Analytical Validation

This comprehensive analysis demonstrates this compound’s versatility in bioconjugation and sensing, driven by its well-characterized reactivity and robust fluorescence properties. Its superiority over FITC in long-term stability and conjugation efficiency makes it indispensable in modern biochemical assays.

科学的研究の応用

Fluorescent Probes in Biological Research

1.1 Thymopoietin Receptor Studies

5-Carboxyfluorescein has been employed as a fluorescent probe in the study of thymopoietin receptors. A study demonstrated that a C-terminally labeled thymopentin (TP5-FAM) using 5-CF could bind specifically to human lymphoid cell lines, indicating its potential for studying receptor-ligand interactions in immunology. The binding affinity was characterized with a dissociation constant () of 33 µM, showcasing its utility in receptor characterization and cellular studies .

1.2 Drug Transport Studies

Recent research identified 5-CF as a substrate for the SLC46A3 transporter, which plays a crucial role in drug efficacy by mediating endocytosis pathways. The study utilized 5-CF in fluorescence-based assays to evaluate drug interactions and transport mechanisms, highlighting its importance in pharmacological research .

| Application | Description | Reference |

|---|---|---|

| Thymopoietin Receptor Binding | Used as a probe to study receptor-ligand interactions | |

| Drug Transport Mechanism | Evaluated SLC46A3 function using 5-CF |

Enhancement Techniques for Fluorescence

2.1 Plasmonic Enhancement

Fluorescence enhancement techniques have significantly increased the sensitivity of assays using 5-CF. A study demonstrated that coupling 5-CF with bimetallic plasmonic substrates (gold-silver) achieved a fluorescence enhancement factor of up to 46.5-fold at optimal concentrations. This advancement allows for more sensitive detection methods in biochemical assays, facilitating applications in diagnostics and environmental monitoring .

| Enhancement Technique | Fluorescence Factor | Reference |

|---|---|---|

| Bimetallic Plasmonic Coupling | 46.5-fold enhancement |

Applications in Drug Delivery Systems

3.1 Liposome-Based Delivery

This compound is also used as a fluorescent marker in liposome-based drug delivery systems. These systems have shown improved drug delivery efficiency and reduced side effects in clinical trials. By incorporating 5-CF into liposomal formulations, researchers can track the distribution and release of therapeutic agents, enhancing the understanding of pharmacokinetics and biodistribution .

Toxicity and Viability Assays

4.1 Cell Viability Studies

In toxicity assessments, 5-CF has been utilized alongside other fluorescent dyes to evaluate cell viability and membrane integrity in various cell types, including primary hepatocytes from rainbow trout. This application demonstrates its role in environmental toxicology and pharmacology, providing insights into cellular responses to toxic compounds .

作用機序

5-カルボキシフルオレセインの作用機序は、光励起によって蛍光を発する能力に関係しています。この化合物は、特定の波長で光を吸収し、より長い波長で光を放出します。この蛍光は、生物学的プロセスを追跡および可視化するために使用されます。 分子標的は細胞内分子であり、そこでアミン基に共有結合します .

類似の化合物:

6-カルボキシフルオレセイン: 同様の特性を持つ別の位置異性体ですが、光物理的挙動が異なります。

フルオレセイン: より幅広い用途を持つ親化合物ですが、特異性が低い。

カルボキシフルオレセインスクシンイミジルエステル: より安定した細胞ラベル付けに使用される誘導体

5-カルボキシフルオレセインの独自性: 5-カルボキシフルオレセインは、その特定の励起および発光波長により、特定の生体分析アプリケーションに非常に適しています。 生体分子と安定な抱合体を形成する能力により、さまざまな科学分野での有用性が向上します .

類似化合物との比較

6-Carboxyfluorescein: Another regioisomer with similar properties but different photophysical behavior.

Fluorescein: The parent compound with broader applications but less specificity.

Carboxyfluorescein succinimidyl ester: A derivative used for more stable cell labeling

Uniqueness of 5-Carboxyfluorescein: this compound is unique due to its specific excitation and emission wavelengths, making it highly suitable for certain bioanalytical applications. Its ability to form stable conjugates with biomolecules enhances its utility in various scientific fields .

生物活性

5-Carboxyfluorescein (5-FAM) is a fluorescent dye widely used in biological research due to its unique optical properties and versatility in various applications. This article explores the biological activity of 5-FAM, focusing on its applications in cellular studies, its impact on peptide activity, and its role in fluorescence-based assays.

This compound has an excitation wavelength of approximately 490 nm and an emission wavelength of about 520 nm, making it suitable for a range of fluorescence applications. Its high extinction coefficient enhances sensitivity in assays, particularly in high-throughput screening (HTS) and cell-based assays . The compound is often utilized as a labeling agent for peptides and proteins, facilitating the study of cellular processes through fluorescence microscopy and flow cytometry.

Impact on Peptide Activity

Recent studies have highlighted how the choice of fluorophore can significantly influence the biological activity of labeled peptides. A comprehensive study examined various fluorophores attached to blood-brain barrier (BBB) peptide shuttles and antimicrobial peptides. It was found that 5-FAM, along with other fluorophores, modulated peptide efficacy, toxicity, and cellular uptake when compared to unlabeled peptides. This underscores the necessity for careful selection of fluorophores in experimental designs to avoid biasing results .

Case Studies and Research Findings

- Fluorescence Enhancement : Research demonstrated that coupling 5-FAM with surface plasmons significantly enhanced its fluorescence emission. This enhancement allows for more sensitive detection methods in biological assays .

- Enzymatic Activity Assays : In studies involving enzymatic reactions, 5-FAM was used to monitor hydrolysis rates through changes in fluorescence intensity. The kinetic parameters were calculated using various linear regression models, showcasing the compound's utility in enzyme kinetics .

- Toxicity Studies : The use of 5-FAM in toxicity assessments has been documented, where it served as a marker for cell viability and membrane integrity. In one study involving topical application of compounds, 5-FAM was used to evaluate skin permeation and free radical scavenging activities .

Data Tables

特性

IUPAC Name |

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYVEMPWNAYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227642 | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76823-03-5 | |

| Record name | 5-FAM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXYFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2MM66GSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。